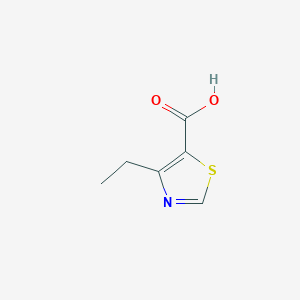

4-Ethyl-1,3-thiazole-5-carboxylic acid

描述

Structure

2D Structure

属性

IUPAC Name |

4-ethyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-2-4-5(6(8)9)10-3-7-4/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJNNKYDFBHNOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562637 | |

| Record name | 4-Ethyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126889-07-4 | |

| Record name | 4-Ethyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-1,3-thiazole-5-carboxylic Acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the chemical properties of 4-Ethyl-1,3-thiazole-5-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and predictive models to offer a robust profile for research and development purposes. This guide includes key physicochemical properties, predicted spectral data, a plausible synthetic pathway, and a generalized experimental protocol for thiazole synthesis.

Chemical and Physical Properties

| Property | 4-Methyl-1,3-thiazole-5-carboxylic acid | 2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid | Predicted: this compound | Data Source |

| IUPAC Name | 4-Methyl-1,3-thiazole-5-carboxylic acid | 2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid | This compound | - |

| CAS Number | 20485-41-0 | 113366-46-4[1] | Not assigned | [1] |

| Molecular Formula | C₅H₅NO₂S | C₇H₉NO₂S[1] | C₆H₇NO₂S | - |

| Molecular Weight | 143.16 g/mol | 171.22 g/mol [1] | 157.19 g/mol | - |

| Melting Point | 287 °C (decomposes) | No data available | Estimated: 200-220 °C | |

| Boiling Point | No data available | No data available | Predicted >300 °C | - |

| Solubility | No definitive data | No definitive data | Predicted: Sparingly soluble in water, soluble in organic solvents like DMSO and methanol. | - |

| pKa | No definitive data | No definitive data | Estimated: 3.5 - 4.5 (typical for carboxylic acids) | - |

Spectroscopic Data (Predicted)

Predictive analysis based on standard spectroscopic principles suggests the following characteristic signals for this compound:

-

¹H NMR:

-

A triplet signal corresponding to the methyl protons (-CH₃) of the ethyl group.

-

A quartet signal for the methylene protons (-CH₂-) of the ethyl group.

-

A singlet for the proton on the thiazole ring.

-

A broad singlet for the carboxylic acid proton (-COOH), which may be exchangeable with D₂O.

-

-

¹³C NMR:

-

Signals for the two carbons of the ethyl group.

-

Signals for the carbons of the thiazole ring.

-

A signal for the carboxylic acid carbon.

-

-

IR Spectroscopy:

-

A broad O-H stretch from the carboxylic acid.

-

A C=O stretch from the carboxylic acid.

-

C-H stretches from the ethyl group.

-

C=N and C=C stretching from the thiazole ring.

-

-

Mass Spectrometry:

-

A molecular ion peak corresponding to the molecular weight of the compound.

-

Fragmentation patterns typical for thiazole and carboxylic acid moieties.

-

Synthesis and Experimental Protocols

A common and effective method for the synthesis of thiazole-5-carboxylic acids is the Hantzsch thiazole synthesis. A plausible synthetic route for this compound is outlined below.

Plausible Synthetic Pathway

Caption: Plausible synthetic route for this compound.

General Experimental Protocol for Hantzsch Thiazole Synthesis

This protocol provides a generalized methodology for the synthesis of a 4-substituted-1,3-thiazole-5-carboxylic acid ester, which can then be hydrolyzed to the final carboxylic acid.

Materials:

-

α-haloketone (e.g., Ethyl 2-chloro-3-oxopentanoate)

-

Thioamide (e.g., Formamide)

-

Solvent (e.g., Ethanol, DMF)

-

Base (optional, e.g., pyridine)

-

Sodium hydroxide (for hydrolysis)

-

Hydrochloric acid (for neutralization)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Cyclization:

-

Dissolve the α-haloketone and the thioamide in a suitable solvent in a round-bottom flask.

-

The reaction mixture is typically stirred at room temperature or heated under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is then worked up, which may involve extraction with an organic solvent and washing with water and brine.

-

-

Purification of the Ester:

-

The crude ester is purified, commonly by column chromatography on silica gel.

-

-

Hydrolysis:

-

The purified ester is dissolved in a suitable solvent (e.g., a mixture of ethanol and water).

-

An aqueous solution of a base, such as sodium hydroxide, is added.

-

The mixture is stirred, often with heating, until the hydrolysis is complete (monitored by TLC).

-

The reaction mixture is then cooled, and the organic solvent is removed under reduced pressure.

-

-

Isolation of the Carboxylic Acid:

-

The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

Logical Relationships in Synthesis

The following diagram illustrates the logical workflow for the synthesis and purification of the target compound.

Caption: Logical workflow for the synthesis of the target compound.

Conclusion

While direct experimental data for this compound is scarce, this guide provides a valuable predictive and comparative analysis based on closely related and well-documented analogues. The provided synthetic pathway and general experimental protocol offer a solid foundation for its laboratory preparation. It is anticipated that the physicochemical properties of the target compound will align with the trends observed in its structural analogues. Further empirical studies are warranted to definitively characterize this compound.

References

A Technical Guide to the Predicted Spectroscopic Profile of 4-Ethyl-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 4-Ethyl-1,3-thiazole-5-carboxylic acid. These predictions are derived from typical values for the functional groups present and data from similar thiazole derivatives.

1.1 Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show four distinct signals in a deuterated solvent like DMSO-d₆.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 12.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~8.5 - 8.3 | Singlet | 1H | Thiazole ring proton (H2) |

| ~3.1 - 2.9 | Quartet | 2H | Methylene protons (-CH₂) |

| ~1.4 - 1.2 | Triplet | 3H | Methyl protons (-CH₃) |

1.2 Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted to display six unique carbon signals.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 162 | Carboxylic acid carbon (C=O) |

| ~158 - 155 | Thiazole ring carbon (C4) |

| ~152 - 148 | Thiazole ring carbon (C2) |

| ~130 - 125 | Thiazole ring carbon (C5) |

| ~25 - 22 | Methylene carbon (-CH₂) |

| ~15 - 12 | Methyl carbon (-CH₃) |

1.3 Predicted Mass Spectrometry (MS) Data

For mass spectrometry, the molecular ion peak and plausible fragmentation patterns are predicted. The molecular formula is C₆H₇NO₂S, with a molecular weight of 157.19 g/mol .

| m/z | Assignment |

| 157 | [M]⁺ (Molecular Ion) |

| 112 | [M - COOH]⁺ |

| 129 | [M - C₂H₄]⁺ |

| 84 | Thiazole ring fragment |

1.4 Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and thiazole functional groups.[1][2]

| Wavenumber (cm⁻¹) | Vibration |

| 3300 - 2500 (broad) | O-H stretch (Carboxylic acid dimer)[2] |

| 3100 - 3000 | C-H stretch (aromatic/thiazole) |

| 2980 - 2850 | C-H stretch (aliphatic) |

| 1710 - 1680 (strong) | C=O stretch (Carboxylic acid dimer)[1] |

| ~1600 and ~1470 | C=N and C=C stretch (Thiazole ring) |

| 1440 - 1395 | O-H bend[2] |

| 1320 - 1210 | C-O stretch[2] |

| ~700 | C-S stretch |

Proposed Experimental Protocols

The following protocols describe a generalized approach to the synthesis and spectroscopic characterization of this compound.

2.1 Synthesis Protocol: Modified Hantzsch Thiazole Synthesis

A plausible route to synthesize the title compound is via the Hantzsch thiazole synthesis, starting from ethyl 2-formyl-3-oxopentanoate, which can be synthesized from ethyl 3-oxopentanoate.[3][4][5]

Step 1: Synthesis of Ethyl 4-ethyl-2-aminothiazole-5-carboxylate

-

To a solution of ethyl 2-chloro-3-oxopentanoate (1 equivalent) in ethanol, add thiourea (1.1 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

The resulting precipitate, ethyl 4-ethyl-2-aminothiazole-5-carboxylate, is collected by filtration, washed with water, and dried.

Step 2: Deamination and Hydrolysis to this compound

-

The amino group at the 2-position can be removed via a diazotization reaction followed by reduction.

-

Subsequently, the ethyl ester is hydrolyzed to the carboxylic acid. Dissolve the ethyl ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).

-

Heat the mixture to reflux for 2-4 hours until TLC indicates the disappearance of the starting material.

-

Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of approximately 3-4.

-

The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.

2.2 Spectroscopic Characterization Protocol

-

NMR Spectroscopy: Prepare a ~5-10 mg sample of the final compound dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Mass Spectrometry: Introduce a dilute solution of the compound into an ESI or EI mass spectrometer to obtain the mass spectrum and analyze the fragmentation pattern.

-

IR Spectroscopy: Prepare a KBr pellet containing a small amount of the solid product or acquire the spectrum using an ATR-FTIR spectrometer to identify the characteristic functional group vibrations.

Visualization of Experimental Workflow

The following diagram illustrates the proposed synthetic and analytical workflow.

Caption: Proposed workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to 4-Ethyl-1,3-thiazole-5-carboxylic Acid (CAS Number: 126889-07-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethyl-1,3-thiazole-5-carboxylic acid (CAS No. 126889-07-4), a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this particular molecule is limited in publicly available literature, this document consolidates known information and provides context based on the broader class of thiazole-containing compounds. Thiazole derivatives are recognized for their diverse pharmacological activities, including anticancer and enzyme-inhibiting properties.[1][2][3] This guide covers the known physicochemical properties, plausible synthetic approaches based on established methodologies, and potential biological applications, offering a foundational resource for researchers investigating this and related chemical entities.

Chemical Identity and Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 126889-07-4 | [1] |

| Molecular Formula | C₆H₇NO₂S | [1] |

| Molecular Weight | 157.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Physical Form | Solid | [1] |

| Boiling Point | 301.2 ± 22.0 °C at 760 mmHg (Predicted) | [1] |

| Melting Point | Not available | [4] |

| Solubility | Not available | |

| pKa | Not available | |

| InChI Key | JUJNNKYDFBHNOW-UHFFFAOYSA-N | [1] |

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, the Hantzsch thiazole synthesis is a well-established and versatile method for the formation of the thiazole ring and can be adapted for this target molecule.[5] This reaction typically involves the condensation of an α-haloketone with a thioamide.

Postulated Hantzsch Synthesis Protocol

A plausible synthetic route would involve the reaction of a 2-halo-3-oxopentanoate with thioformamide. The subsequent hydrolysis of the resulting ester would yield the desired carboxylic acid.

Workflow for the Postulated Hantzsch Synthesis

References

The Multifaceted Biological Activities of Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of thiazole-containing compounds, providing researchers and drug development scientists with a comprehensive resource for advancing novel therapeutics.

The thiazole ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties have made it a privileged pharmacophore in a vast array of clinically approved drugs and investigational agents.[2] Thiazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[2][3] This technical guide provides a detailed overview of these activities, complete with quantitative data, experimental protocols, and visualizations of key biological pathways and workflows to empower researchers in the pursuit of new and improved thiazole-based therapies.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Thiazole derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use, such as the tyrosine kinase inhibitor Dasatinib and the microtubule-stabilizing agent Ixabepilone.[4] The anticancer effects of thiazoles are exerted through diverse mechanisms of action, including the inhibition of key enzymes involved in cell signaling, disruption of microtubule dynamics, and induction of apoptosis.[4][5]

A wide range of thiazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. The following table summarizes the in vitro anticancer activity of selected thiazole compounds, highlighting their IC50 values.

| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |

| Dasatinib | CML cell lines | <1 | [6] |

| Compound 5b (thiazole-naphthalene derivative) | MCF-7 (Breast) | 0.48 ± 0.03 | [7] |

| A549 (Lung) | 0.97 ± 0.13 | [7] | |

| Compound 4c (hydrazinyl-thiazole derivative) | MCF-7 (Breast) | 2.57 ± 0.16 | [8] |

| HepG2 (Liver) | 7.26 ± 0.44 | [8] | |

| Compound 2e (thiazole-chalcone derivative) | Ovar-3 (Ovarian) | 1.55 | [9] |

| MDA-MB-468 (Breast) | 2.95 | [9] | |

| DIPTH (a novel thiazole derivative) | HepG-2 (Liver) | 14.05 | [10] |

| MCF-7 (Breast) | 17.77 | [10] |

Mechanisms of Anticancer Action

1. Tyrosine Kinase Inhibition:

Dasatinib exemplifies the success of targeting specific signaling pathways. It is a potent inhibitor of the BCR-ABL kinase, the hallmark of chronic myeloid leukemia (CML), and also inhibits other kinases like the SRC family.[6][11] By blocking these kinases, Dasatinib disrupts downstream signaling cascades that are crucial for cancer cell proliferation and survival, ultimately leading to apoptosis.[11]

2. Tubulin Polymerization Inhibition:

Microtubules are essential for cell division, and their disruption is a proven anticancer strategy. Several thiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][9][12] These compounds often bind to the colchicine binding site on β-tubulin.[7][12]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][13]

Materials:

-

Cancer cell line of interest

-

96-well plates

-

Complete culture medium

-

Thiazole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the thiazole derivative in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of new antibacterial and antifungal agents. Thiazole derivatives have demonstrated significant activity against a broad spectrum of microorganisms.[4][14]

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiazole derivatives against various bacterial and fungal strains.

| Compound ID/Name | Microorganism | MIC (µg/mL) | Reference |

| Compound 12 (2-phenyl-1,3-thiazole derivative) | S. aureus | 125-150 | [4] |

| E. coli | 125-150 | [4] | |

| A. niger | 125-150 | [4] | |

| Compound 13 (benzo[d]thiazole derivative) | S. aureus | 50-75 | [4] |

| E. coli | 50-75 | [4] | |

| A. niger | 50-75 | [4] | |

| Compound 38 (2,4-disubstituted 1,3-thiazole derivative) | E. coli | 4.51 | [14] |

| Compound 62a (thiazole derivative with nitro group) | P. aeruginosa | 6.25-50 | [15] |

| K. pneumoniae | 6.25-50 | [15] | |

| Compound 3 (heteroaryl thiazole derivative) | Bacterial strains | 230-700 | [16] |

| Compound 8 (heteroaryl thiazole derivative) | Fungal strains | 80-230 | [16] |

Mechanism of Antimicrobial Action: DNA Gyrase Inhibition

One of the key mechanisms of antibacterial action for some thiazole derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[2][3] By binding to the ATP-binding site of the GyrB subunit, these compounds prevent the supercoiling of DNA, leading to bacterial cell death.[2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[17]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Thiazole derivative stock solution

-

Inoculum suspension (adjusted to 0.5 McFarland standard)

-

Incubator

Procedure:

-

Dispense 100 µL of broth into each well of a 96-well plate.

-

Add 100 µL of the thiazole derivative stock solution to the first well and perform serial two-fold dilutions across the plate.

-

Inoculate each well with 5 µL of the microbial suspension.

-

Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases. Thiazole derivatives have demonstrated potent anti-inflammatory properties in various in vivo models.[18][19][20]

The following table summarizes the in vivo anti-inflammatory activity of selected thiazole derivatives in the carrageenan-induced paw edema model.

| Compound ID/Name | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |

| Indomethacin (Standard) | 10 | 53.21 ± 0.76 (after 6h) | [19] |

| Compound 16 | 10 | 60.82 ± 1.96 (after 6h) | [19] |

| Compound 3c | - | up to 44 | [20] |

| Compound 3d | - | up to 41 | [20] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[19][21]

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan solution (1% in saline)

-

Thiazole derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Pletismometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Divide the rats into groups: control, standard, and test groups (different doses of the thiazole derivative).

-

Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a pletismometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole rings.[1][22]

Experimental Protocol: Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium carbonate solution

Procedure:

-

In a round-bottom flask, dissolve 2-bromoacetophenone and thiourea in methanol.

-

Heat the mixture to reflux for 30-60 minutes.

-

Cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a beaker containing 5% sodium carbonate solution to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with water, and dry.

Conclusion

Thiazole derivatives represent a rich and diverse class of biologically active compounds with immense therapeutic potential. This technical guide has provided a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory activities, supported by quantitative data and detailed experimental protocols. The elucidation of their mechanisms of action, such as the inhibition of tyrosine kinases, tubulin polymerization, and DNA gyrase, offers a rational basis for the design of new and more effective drugs. The provided workflows and signaling pathway diagrams serve as valuable tools for researchers in this dynamic field. Continued exploration of the vast chemical space of thiazole derivatives, coupled with a deeper understanding of their biological targets, will undoubtedly lead to the development of novel therapies for a wide range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. hospitalpharmajournal.com [hospitalpharmajournal.com]

- 4. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]

- 7. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 14. mdpi.com [mdpi.com]

- 15. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]

- 17. Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. BioKB - Publication [biokb.lcsb.uni.lu]

- 20. wjpmr.com [wjpmr.com]

- 21. benchchem.com [benchchem.com]

- 22. chemhelpasap.com [chemhelpasap.com]

Synthesis of 4-Ethyl-1,3-thiazole-5-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-ethyl-1,3-thiazole-5-carboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry due to their potential as antimicrobial and enzyme inhibitory agents. This document details the prevalent synthetic methodologies, with a focus on the Hantzsch thiazole synthesis. It includes detailed experimental protocols, tabulated quantitative data, and visualizations of the synthetic pathways to facilitate a deeper understanding and practical application of these methods in a research and development setting.

Introduction: The Significance of Thiazole Derivatives

The thiazole ring is a prominent scaffold in a multitude of biologically active compounds. Its presence in natural products and synthetic drugs underscores its importance as a pharmacophore. Derivatives of thiazole-5-carboxylic acid, in particular, have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, and enzyme inhibitory properties. The ethyl group at the 4-position can significantly influence the molecule's lipophilicity and steric interactions with biological targets, making this compound derivatives a promising area for drug discovery and development.

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most common and versatile method for the synthesis of the thiazole nucleus is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound derivatives, the key intermediates are ethyl 2-chloro-3-oxopentanoate and thioformamide.

The overall synthetic workflow can be visualized as a three-stage process:

Caption: Overall synthetic workflow for this compound.

The mechanism of the Hantzsch thiazole synthesis is a well-established pathway involving nucleophilic attack, cyclization, and dehydration to form the aromatic thiazole ring.

Caption: Mechanism of the Hantzsch thiazole synthesis.

Experimental Protocols

Synthesis of Ethyl 2-chloro-3-oxopentanoate

This procedure outlines the chlorination of ethyl propionylacetate to yield the key α-haloketone intermediate.[1]

-

Materials:

-

Ethyl propionylacetate

-

Sulfuryl chloride (SO₂Cl₂)

-

Chloroform (CHCl₃)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Sodium sulfate (Na₂SO₄) (anhydrous)

-

Water

-

-

Procedure:

-

Dissolve ethyl propionylacetate in chloroform in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution to 10-15 °C in an ice bath.

-

Add sulfuryl chloride dropwise to the cooled solution over a period of 30-60 minutes, maintaining the temperature between 10-15 °C.

-

After the addition is complete, allow the mixture to stir at room temperature overnight.

-

Heat the mixture to reflux for 30 minutes.

-

Cool the reaction mixture to room temperature and wash sequentially with water, saturated sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation.

-

Synthesis of Ethyl 4-ethyl-1,3-thiazole-5-carboxylate

This protocol describes the Hantzsch condensation reaction to form the thiazole ring.

-

Materials:

-

Ethyl 2-chloro-3-oxopentanoate

-

Thioformamide

-

Ethanol or Acetone

-

Sodium bicarbonate (NaHCO₃) or a suitable base

-

-

Procedure:

-

Dissolve ethyl 2-chloro-3-oxopentanoate and a molar equivalent of thioformamide in ethanol or acetone in a round-bottom flask.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Synthesis of this compound

This final step involves the hydrolysis of the ester to the corresponding carboxylic acid.

-

Materials:

-

Ethyl 4-ethyl-1,3-thiazole-5-carboxylate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Ethanol or Methanol

-

Water

-

Hydrochloric acid (HCl) (concentrated)

-

-

Procedure:

-

Dissolve the ethyl 4-ethyl-1,3-thiazole-5-carboxylate in a mixture of ethanol (or methanol) and water.

-

Add an excess of sodium hydroxide or lithium hydroxide to the solution.

-

Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3, at which point the carboxylic acid should precipitate.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound and its intermediates. The values are based on reported yields for analogous reactions.

Table 1: Synthesis of Ethyl 2-chloro-3-oxopentanoate

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Ethyl propionylacetate | Sulfuryl chloride | Chloroform | 10-15 then reflux | ~12 | 70-80 |

Table 2: Hantzsch Synthesis of Ethyl 4-ethyl-1,3-thiazole-5-carboxylate

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Ethyl 2-chloro-3-oxopentanoate | Thioformamide | Ethanol | Reflux | 2-4 | 60-75 |

Table 3: Hydrolysis to this compound

| Reactant | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Ethyl 4-ethyl-1,3-thiazole-5-carboxylate | NaOH | Ethanol/Water | Reflux | 1-2 | 85-95 |

Table 4: Spectroscopic Data (Predicted)

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Ethyl 4-ethyl-1,3-thiazole-5-carboxylate | ~8.5 (s, 1H, thiazole-H), 4.3 (q, 2H, O-CH₂), 3.0 (q, 2H, ethyl-CH₂), 1.4 (t, 3H, O-CH₂-CH₃), 1.3 (t, 3H, ethyl-CH₃) | ~165 (C=O, ester), ~160 (C2-thiazole), ~150 (C4-thiazole), ~120 (C5-thiazole), ~60 (O-CH₂), ~25 (ethyl-CH₂), ~14 (O-CH₂-CH₃), ~13 (ethyl-CH₃) |

| This compound | ~13.0 (br s, 1H, COOH), ~8.6 (s, 1H, thiazole-H), 3.1 (q, 2H, ethyl-CH₂), 1.3 (t, 3H, ethyl-CH₃) | ~170 (C=O, acid), ~161 (C2-thiazole), ~151 (C4-thiazole), ~121 (C5-thiazole), ~25 (ethyl-CH₂), ~13 (ethyl-CH₃) |

Conclusion

The synthesis of this compound and its derivatives is readily achievable through the robust and well-documented Hantzsch thiazole synthesis. This guide provides the necessary theoretical background and practical experimental protocols to enable researchers to synthesize these valuable compounds for further investigation in drug discovery and development programs. The presented methodologies are scalable and utilize readily available starting materials, making them suitable for a wide range of laboratory settings.

References

In Vitro Antimicrobial Activity of Thiazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The global challenge of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, has emerged as a privileged scaffold in medicinal chemistry due to its presence in numerous natural and synthetic compounds with a wide range of biological activities.[1][2][3] This technical guide provides an in-depth overview of the in vitro antimicrobial activity of thiazole compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of proposed mechanisms of action to aid in the ongoing research and development of new anti-infective drugs.

Core Findings on Antimicrobial Activity

Thiazole derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[4][5][6] The versatility of the thiazole ring allows for substitutions at various positions, leading to a diverse array of compounds with potent antimicrobial properties.[3][5]

Quantitative Antimicrobial Data

The following tables summarize the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for several series of thiazole derivatives against a panel of clinically relevant microorganisms. This data is compiled from multiple studies to facilitate a comparative analysis of structure-activity relationships.

Table 1: Antibacterial Activity of Selected Thiazole Derivatives (MIC in µg/mL)

| Compound/Series | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |

| Thiazole-Quinolinium Derivatives (4a1, 4a4, 4b1, 4b4) | 1 - 32 | 1 - 32 | - | 0.5 - 64 | - | [7] |

| 4-(4-bromophenyl)-thiazol-2-amine Derivatives (43a, 43c) | 16.1 µM | - | 28.8 µM | 16.1 µM | - | [1] |

| Heteroaryl(aryl) Thiazole Derivatives (Compound 3) | - | >Ampicillin | - | 0.23 - 0.7 mg/mL | >Ampicillin | [4] |

| Heteroaryl(aryl) Thiazole Derivatives (Compound 4) | - | - | - | 0.17 mg/mL | - | [8] |

| 2,4-disubstituted 1,3-thiazole Derivatives (36, 37) | - | - | 4.51 µM | 3.92-4.01 µM | - | [5] |

| Thiazole-based Thiazolidinones | Potent | - | Potent | - | - | [9] |

| Novel Thiazole Derivatives | 50-200 | - | - | No Inhibition | No Inhibition | [10] |

| 1,3-Thiazole and Benzo[d]thiazole Derivatives (10-15) | 125 | - | - | >200 | - | [11] |

Table 2: Antifungal Activity of Selected Thiazole Derivatives (MIC in µg/mL)

| Compound/Series | Candida albicans | Candida parapsilosis | Candida krusei | Aspergillus niger | Reference |

| 4-(4-bromophenyl)-thiazol-2-amine Derivatives (43b, 43d) | 15.3 µM | - | - | 16.2 µM | [1] |

| Heteroaryl(aryl) Thiazole Derivatives (Compound 9) | 0.06 - 0.23 mg/mL | - | - | - | [4] |

| Acylhydrazones with 1,4-phenylenebisthiazole nucleus | Active | Active | Active | - | [3] |

| 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamides (7i, 7j) | - | Active | Active | - | [12] |

| Thiazole-based Piperazines (L1, L3, Cu(L2)Cl2, Cu(L3)Cl2) | - | - | - | - | [13] |

Experimental Protocols

The evaluation of the antimicrobial activity of thiazole compounds typically involves a set of standardized in vitro assays. The following are detailed methodologies frequently cited in the literature.

Broth Microdilution Method for MIC and MBC Determination

This method is widely used for quantitative assessment of antimicrobial activity.

-

Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Compound Preparation: The thiazole compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

-

Incubation: The standardized microbial inoculum is added to each well containing the serially diluted compounds. The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The plates are incubated for 24-48 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[7][8]

Agar Disk Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

-

Plate Preparation: A standardized microbial inoculum is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar).

-

Disk Application: Sterile filter paper disks are impregnated with a known concentration of the thiazole compound and placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions.

-

Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of growth inhibition around each disk.[10]

Mechanisms of Action and Signaling Pathways

Several molecular targets and pathways have been proposed for the antimicrobial action of thiazole derivatives.

Inhibition of Bacterial Cell Division via FtsZ Polymerization

Certain thiazole-quinolinium derivatives have been shown to induce the polymerization of the FtsZ protein in bacterial cells.[14] FtsZ is a crucial protein in bacterial cell division, forming the Z-ring at the division site. By promoting aberrant FtsZ polymerization, these compounds disrupt normal cell division, leading to bacterial cell death.[14]

Caption: Induction of aberrant FtsZ polymerization by thiazole-quinolinium derivatives.

Inhibition of DNA Gyrase and Topoisomerase IV

Benzothiazole derivatives have been identified as potent inhibitors of bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE).[15] These enzymes are essential for DNA replication, recombination, and repair. Inhibition of their ATPase activity prevents the supercoiling and decatenation of DNA, ultimately leading to bacterial death.[15]

Caption: Inhibition of DNA gyrase and topoisomerase IV by benzothiazole derivatives.

Inhibition of Fungal 14α-Lanosterol Demethylase

In fungi, some thiazole derivatives are proposed to act by inhibiting 14α-lanosterol demethylase, an essential enzyme in the ergosterol biosynthesis pathway.[4] Ergosterol is a vital component of the fungal cell membrane. Its depletion disrupts membrane integrity and function, leading to fungal cell death.

Caption: Inhibition of fungal 14α-lanosterol demethylase by thiazole derivatives.

Experimental Workflow

The general workflow for the in vitro evaluation of the antimicrobial activity of novel thiazole compounds is depicted below.

Caption: A generalized experimental workflow for the assessment of antimicrobial thiazoles.

Conclusion

Thiazole and its derivatives represent a highly promising class of compounds in the quest for new antimicrobial agents. Their synthetic tractability, coupled with a diverse range of biological targets, makes them attractive candidates for further development. This guide provides a foundational understanding of their in vitro antimicrobial properties, the methodologies used for their evaluation, and their potential mechanisms of action. Continued research, focusing on optimizing the structure-activity relationships and exploring novel molecular targets, will be crucial in translating the potential of thiazole compounds into clinically effective drugs to combat the growing threat of antimicrobial resistance.

References

- 1. jchemrev.com [jchemrev.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice - Medical Laboratory Journal [fdnp.goums.ac.ir]

- 11. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jchemrev.com [jchemrev.com]

- 15. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Thiazole Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiazole carboxylic acids and their derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features allow for diverse biological activities, making them promising candidates for the development of novel therapeutics against a range of diseases. This technical guide provides an in-depth overview of the key therapeutic targets of thiazole carboxylic acids, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to support further research and drug development efforts.

Cyclooxygenase (COX) Inhibition: Avenues in Anti-Inflammatory and Cancer Therapy

Thiazole carboxylic acid derivatives have demonstrated notable inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation and are implicated in the progression of some cancers.[1][2] These enzymes, existing as two primary isoforms (COX-1 and COX-2), catalyze the conversion of arachidonic acid to prostaglandins.[2][3]

Signaling Pathway of Arachidonic Acid Metabolism via COX Enzymes

The following diagram illustrates the conversion of arachidonic acid into various pro-inflammatory prostaglandins by COX-1 and COX-2. Inhibition of these enzymes by thiazole carboxylic acid derivatives can block this cascade, thereby reducing inflammation.

Quantitative Data: COX-1 and COX-2 Inhibition

The following table summarizes the in vitro inhibitory activities of representative thiazole carboxylic acid derivatives against COX-1 and COX-2, expressed as half-maximal inhibitory concentrations (IC50).

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 2a | COX-1 | 2.65 | 0.36 | [4] |

| COX-2 | 0.95 | [4] | ||

| Compound 2b | COX-1 | 0.239 | 1.25 | [4] |

| COX-2 | 0.191 | [4] | ||

| Compound 2f | COX-1 | - | 3.67 | |

| COX-2 | - | [5] | ||

| Compound 2h | COX-1 | - | - | [5] |

| COX-2 | - | [5] | ||

| Compound 2j | COX-1 | - | 1.51 | |

| COX-2 | 0.957 | [4] |

Note: A lower IC50 value indicates greater potency. A selectivity index > 1 suggests preferential inhibition of COX-2.

Experimental Protocol: In Vitro COX Inhibition Assay

The inhibitory activity of thiazole carboxylic acid derivatives on COX-1 and COX-2 can be determined using commercially available screening assay kits, such as those from Cayman Chemical Company.[4]

Materials:

-

COX-1 (human) and COX-2 (human) enzymes

-

Heme

-

Arachidonic acid (substrate)

-

Test compounds (thiazole carboxylic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

-

Stannous chloride

-

Microplate reader

Procedure:

-

Prepare the assay buffer and all reagents as per the manufacturer's instructions.

-

Add the assay buffer, heme, and the enzyme (COX-1 or COX-2) to the wells of a microplate.

-

Add various concentrations of the test compounds to the wells. For control wells, add the solvent vehicle.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Stop the reaction by adding a solution of stannous chloride.

-

Measure the absorbance of the product at a specific wavelength using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anticancer Activity: Targeting Key Signaling Pathways

Thiazole carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[6][7] Their mechanisms of action often involve the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer, such as those involving Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Focal Adhesion Kinase (FAK), and Topoisomerase II.[6][8]

Quantitative Data: In Vitro Anticancer Activity

The following table presents the IC50 values of selected thiazole carboxylic acid derivatives against different human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 4c | MCF-7 | Breast Cancer | 2.57 | [6] |

| HepG2 | Liver Cancer | 7.26 | [6] | |

| Compound 4i | MCF-7 | Breast Cancer | 2.86 | [9] |

| HepG2 | Liver Cancer | 5.91 | [9] | |

| A549 | Lung Cancer | 14.79 | [9] | |

| Compound 4j | MCF-7 | Breast Cancer | 3.09 | [9] |

| HepG2 | Liver Cancer | 6.87 | [9] | |

| A549 | Lung Cancer | 17.92 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells.[6][8]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds (thiazole carboxylic acid derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Antidiabetic Potential: Modulating Glucose Metabolism

Thiazole carboxylic acids are also being explored for their potential in the management of diabetes mellitus. Their therapeutic effects are attributed to the inhibition of key enzymes involved in carbohydrate digestion and insulin signaling, including α-amylase, α-glucosidase, and Protein Tyrosine Phosphatase 1B (PTP1B).[10][11][12]

Signaling Pathway of Insulin Action and its Negative Regulation by PTP1B

The binding of insulin to its receptor triggers a signaling cascade that promotes glucose uptake and utilization. PTP1B acts as a negative regulator of this pathway by dephosphorylating the insulin receptor and its substrates.[10][13][14] Inhibition of PTP1B by thiazole carboxylic acid derivatives can enhance insulin sensitivity.

Quantitative Data: α-Amylase and α-Glucosidase Inhibition

The following table shows the IC50 values of thiazole derivatives against α-amylase and α-glucosidase.

| Compound | Target | IC50 (µM) | Reference |

| Compound 1 | α-amylase | 0.70 | [12] |

| α-glucosidase | 1.10 | [12] | |

| Compound 1c | α-amylase | 6.59 (µg/mL) | |

| Compound 1d | α-amylase | 2.03 (µg/mL) | |

| Compound 1g | α-amylase | 3.14 (µg/mL) |

Experimental Protocol: α-Amylase Inhibition Assay

The inhibitory effect of thiazole derivatives on α-amylase activity can be assessed using the 3,5-dinitrosalicylic acid (DNSA) method.

Materials:

-

α-amylase solution

-

Starch solution (1%)

-

Test compounds (thiazole derivatives)

-

Phosphate buffer (pH 6.9)

-

DNSA reagent

-

Spectrophotometer

Procedure:

-

Pre-incubate the α-amylase solution with various concentrations of the test compounds for 10 minutes at 30°C.

-

Add the starch solution to initiate the enzymatic reaction and incubate for 3 minutes.

-

Stop the reaction by adding the DNSA reagent.

-

Heat the mixture in a boiling water bath for 5 minutes.

-

Cool the tubes to room temperature and dilute the reaction mixture with distilled water.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

General Workflow for Synthesis and Biological Evaluation

The discovery and development of novel thiazole carboxylic acid-based therapeutic agents typically follow a structured workflow, from initial synthesis to comprehensive biological evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]

- 4. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein-tyrosine phosphatase-1B acts as a negative regulator of insulin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Alpha-Amylase and Alpha-Glucosidase Enzyme Inhibition and Antioxidant Potential of 3-Oxolupenal and Katononic Acid Isolated from Nuxia oppositifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Reduction of protein tyrosine phosphatase 1B increases insulin-dependent signaling in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]

"4-Ethyl-1,3-thiazole-5-carboxylic acid mechanism of action"

An In-depth Technical Guide on the Mechanism of Action of 4-Ethyl-1,3-thiazole-5-carboxylic Acid Derivatives

Disclaimer: The mechanism of action for this compound as a standalone chemical entity is not extensively documented in publicly available scientific literature. However, its core structure forms the basis for derivatives with well-defined biological activities in different domains. This guide explores the two primary, distinct mechanisms of action identified for these derivatives: the inhibition of β-tubulin in oomycetes and the antagonism of the human adrenergic receptor ADRA2C.

Section 1: Inhibition of β-Tubulin Assembly in Oomycetes

Derivatives of this compound are integral to certain fungicides, most notably Ethaboxam. Ethaboxam is a systemic fungicide belonging to the thiazole carboxamide chemical family, classified under the Fungicide Resistance Action Committee (FRAC) Group 22.[1] Its primary application is in controlling diseases caused by oomycete pathogens, such as those from the Phytophthora and Pythium genera.[1]

Core Mechanism of Action

The principal mode of action for Ethaboxam is the disruption of β-tubulin assembly during mitosis in oomycete pathogens.[1] It binds to β-tubulin, a subunit of microtubules, and inhibits the polymerization of tubulin dimers into microtubules.[2] This interference with the microtubule cytoskeleton is critical to cellular integrity and division. The disruption of microtubule dynamics blocks mitosis at the metaphase/anaphase transition and can lead to cell death.[3] This specific action has been observed in Phytophthora infestans, where microtubules were disrupted after exposure to low concentrations of Ethaboxam.[4] Interestingly, the compound did not appear to affect microtubules in the fungus Aspergillus nidulans or in mammalian mouse cells, indicating a degree of specificity for oomycetes.[4]

Caption: Mechanism of Ethaboxam in Oomycetes.

Data Presentation: In Vitro Efficacy

The efficacy of Ethaboxam is quantified by the 50% effective concentration (EC50), which represents the concentration of the fungicide required to inhibit 50% of the mycelial growth of a pathogen. Lower EC50 values indicate higher fungicidal activity.

| Pathogen | EC50 (µg/mL or ppm) | Comments |

| Phytophthora sojae | Mean of 0.033 | Based on a study of 112 isolates.[2] |

| Phytophthora palmivora | Mean of 0.007 | Mycelial growth inhibition on culture media.[5] |

| Phytophthora palmivora | Mean of 0.089 | On durian leaf tissues.[5] |

| Phytophthora cactorum | Varies by isolate | EC50 values are calculated for mycelial growth inhibition.[6] |

| Pythium species | Varies by species and temperature | Effective in limiting mycelial growth, but efficacy can be temperature-dependent.[7] |

Experimental Protocols

This assay is used to determine the EC50 value of a fungicide against a specific pathogen.

-

Materials:

-

Pure culture of the target oomycete pathogen (e.g., Phytophthora sp.).

-

Appropriate culture medium (e.g., V8 juice agar or cornmeal agar).

-

Technical grade Ethaboxam.

-

Solvent (e.g., Dimethyl sulfoxide - DMSO).

-

Sterile petri dishes, micropipettes, and other standard microbiology lab equipment.

-

-

Protocol:

-

Prepare a stock solution of Ethaboxam in DMSO.

-

Prepare the culture medium and amend it with serial dilutions of the Ethaboxam stock solution to achieve a range of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µg/mL). A control plate with only DMSO should also be prepared.

-

Pour the amended media into sterile petri dishes.

-

From a fresh, actively growing culture of the pathogen, cut a small mycelial plug (e.g., 5 mm diameter) from the edge of the colony.

-

Place the mycelial plug, mycelium-side down, in the center of each petri dish.

-

Incubate the plates in the dark at an optimal temperature for the pathogen's growth (e.g., 20-25°C).

-

After a set incubation period (e.g., 5-7 days), measure the colony diameter in two perpendicular directions for each plate.

-

Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

-

The EC50 value is determined by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.[6]

-

This protocol allows for the visualization of the effect of Ethaboxam on the microtubule structure within the pathogen's cells.[4]

-

Materials:

-

Oomycete hyphal cells.

-

Ethaboxam solution at various concentrations (e.g., 0.01 to 1.0 µg/mL).

-

Fixative solution (e.g., paraformaldehyde).

-

Cell wall digesting enzymes.

-

Permeabilization buffer (e.g., Triton X-100 in PBS).

-

Primary antibody (e.g., mouse anti-α-tubulin).

-

Secondary antibody conjugated with a fluorophore (e.g., Alexa Fluor 488 goat anti-mouse).

-

Mounting medium with DAPI (for nuclear staining).

-

Microscope slides and coverslips.

-

Confocal laser scanning microscope.

-

-

Protocol:

-

Expose the hyphal cells to different concentrations of Ethaboxam for specific incubation times (e.g., 30, 60, 120 minutes).

-

Fix the cells with the fixative solution.

-

Digest the cell walls using appropriate enzymes to create protoplasts or to allow antibody penetration.

-

Permeabilize the cell membranes with the permeabilization buffer.

-

Incubate the cells with the primary anti-α-tubulin antibody overnight at 4°C.

-

Wash the cells to remove unbound primary antibody.

-

Incubate the cells with the fluorescently labeled secondary antibody in the dark.

-

Wash the cells to remove unbound secondary antibody.

-

Mount the cells on a microscope slide using the mounting medium containing DAPI.

-

Visualize the microtubule structures and nuclear morphology using a confocal microscope. Disruption of the filamentous microtubule network compared to untreated control cells indicates the effect of the compound.

-

Section 2: Inhibition of Adrenergic Receptor Alpha 2C (ADRA2C)

A patent application reveals a different therapeutic application for derivatives of this compound as inhibitors of the human adrenoreceptor ADRA2C.[2] The ADRA2C receptor is a G protein-coupled receptor (GPCR) involved in regulating neurotransmitter release.[2][8] These compounds are proposed for the treatment of various conditions, including breathing difficulties and disorders of the central nervous system.[2]

Core Mechanism of Action

In this context, the thiazole carboxylic acid derivatives act as antagonists at the ADRA2C receptor. The receptor's primary function is to transduce signals into the cell's interior.[2] As antagonists, these compounds bind to the receptor but do not elicit a biological response. Instead, they block or dampen the binding of the endogenous agonist (like norepinephrine), thereby inhibiting the receptor's downstream signaling.

Caption: Antagonism of the ADRA2C Receptor.

Data Presentation: In Vitro Activity

Quantitative data, such as dissociation constants (Ki) or IC50 values from functional assays, for specific this compound derivatives as ADRA2C inhibitors are detailed within patent literature but are not compiled in publicly accessible databases. The table below serves as a template for how such data would be presented.

| Compound | Binding Affinity (Ki) at human ADRA2C | Functional Assay (IC50) |

| Derivative 1 | Data not publicly available | Data not publicly available |

| Derivative 2 | Data not publicly available | Data not publicly available |

Experimental Protocols

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to the receptor.[2]

-

Materials:

-

Cell membrane homogenates from cells stably expressing the human ADRA2C receptor (e.g., transfected CHO-K1 cells).[2]

-

Radioligand, such as [3H]rauwolscine.[2]

-

Test compounds (this compound derivatives) at various concentrations.

-

Non-specific binding control (a high concentration of a known, non-labeled ligand).

-

Assay buffer (e.g., Tris-HCl with MgCl2).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

-

-

Protocol:

-

Prepare serial dilutions of the test compounds.

-

In a multi-well plate, add the cell membrane homogenate, a fixed concentration of the [3H]rauwolscine radioligand, and either the assay buffer (for total binding), the non-specific binding control, or the test compound dilution.

-

Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membrane-bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

-

References

- 1. mda.state.mn.us [mda.state.mn.us]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. In vivo effects of the fungicide ethaboxam on microtubule integrity in Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 6. Evaluation of the Ability of Seven Active Ingredients of Fungicides to Suppress Phytophthora cactorum at Diverse Life Stages, and Variability in Resistance Found among Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. qedbio.com [qedbio.com]

Homology Modeling of Target Proteins for Thiazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the process of homology modeling, specifically focusing on its application to target proteins for thiazole-based compounds, a significant class of molecules with therapeutic potential, particularly in oncology. We will delve into the core principles of homology modeling, provide detailed experimental protocols, present quantitative data for model validation, and visualize key biological pathways and workflows. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis and a known target for thiazole derivatives, will be used as a primary example to illustrate the concepts and methodologies described herein.

Introduction to Homology Modeling and Thiazole Compounds

Thiazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] A significant portion of research into thiazole derivatives has focused on their potential as anticancer agents, with many exhibiting potent inhibitory effects against various protein kinases involved in tumor growth and proliferation.[3][4]

One of the key challenges in designing novel and more effective thiazole-based drugs is the lack of experimentally determined three-dimensional (3D) structures for many of their protein targets.[5] This is where homology modeling, also known as comparative modeling, becomes an invaluable tool.[6] Homology modeling enables the prediction of a protein's 3D structure based on its amino acid sequence and the experimentally determined structure of a homologous protein (the "template").[6] The fundamental principle is that proteins with similar sequences tend to adopt similar 3D structures.[6]

This in-silico approach allows researchers to:

-

Generate a 3D model of a target protein in the absence of an experimental structure.

-

Virtually screen libraries of thiazole compounds against the modeled target to predict binding affinities and modes.

-

Guide the rational design and optimization of new thiazole derivatives with improved potency and selectivity.

-

Investigate the molecular basis of drug resistance.

The Homology Modeling Workflow

The process of generating a high-quality homology model involves a series of well-defined steps. The following workflow provides a general overview of the process, which will be further detailed in the experimental protocols section.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the homology modeling of a target protein, using the kinase domain of VEGFR-2 as a case study.

Homology Modeling of the VEGFR-2 Kinase Domain using MODELLER

This protocol outlines the steps to build a 3D model of the human VEGFR-2 kinase domain.

Objective: To generate a reliable 3D model of the VEGFR-2 kinase domain for subsequent docking studies with thiazole compounds.

Materials:

-

Target sequence: The amino acid sequence of the human VEGFR-2 kinase domain (UniProt accession number: P35968).[7]

-

Software: MODELLER (version 9v11 or later).[5]

-

Template structure: A high-resolution crystal structure of a homologous kinase from the Protein Data Bank (PDB). For this example, we will use the crystal structure of the c-Kit kinase domain in complex with sunitinib (PDB ID: 3G0E), which shares significant sequence identity with the VEGFR-2 kinase domain.[5]

Methodology:

-

Template Selection:

-

Perform a BLASTp search of the VEGFR-2 kinase domain sequence against the PDB to identify suitable templates.

-

Select a template with high sequence identity (>40%), high resolution (<2.5 Å), and preferably in a conformation relevant to inhibitor binding (e.g., DFG-out for type II inhibitors). 3G0E is a suitable template for this purpose.[5]

-

-

Sequence Alignment:

-

Create a sequence alignment file in PIR format that includes the target sequence (VEGFR-2) and the template sequence (3G0E). This alignment is crucial for the quality of the final model.

-

-

Model Building with MODELLER:

-

Use the following Python script (a simplified example) to run MODELLER. This script will generate five initial models.

-

-

Loop Refinement:

-

Identify any regions in the model that were not well-defined by the template (i.e., insertions or deletions).

-

Use the loop modeling routines in MODELLER to refine the conformation of these loop regions. This is an iterative process that aims to find the most energetically favorable loop conformation.

-

-

Model Selection:

-

Evaluate the five generated models based on their DOPE (Discrete Optimized Protein Energy) scores and GA341 scores provided by MODELLER. The model with the lowest DOPE score is generally considered the best.

-

Validation of the VEGFR-2 Homology Model

Objective: To assess the stereochemical quality and overall accuracy of the generated VEGFR-2 homology model.

Materials:

-

The generated VEGFR-2 homology model in PDB format.

-

Online validation server: SAVES (Structural Analysis and Verification Server), which integrates multiple validation tools.[5]

Methodology:

-

Submission to SAVES:

-

Upload the PDB file of the best VEGFR-2 model to the SAVES server (--INVALID-LINK--).

-

-

Analysis of Validation Reports:

-

PROCHECK: Analyze the Ramachandran plot to assess the distribution of phi-psi dihedral angles of the amino acid residues. A good quality model should have over 90% of its residues in the most favored regions.[8]

-

ERRAT: Evaluate the overall quality factor of the model based on the statistics of non-bonded atom-atom interactions. A score above 50 is generally considered indicative of a high-quality model.[8]

-

Verify3D: Assess the compatibility of the 3D model with its own amino acid sequence.

-

ProSA-web: Check for potential errors in the 3D model by calculating a Z-score, which indicates the overall model quality.

-

Molecular Docking of Thiazole Compounds

Objective: To predict the binding mode and affinity of thiazole compounds to the modeled VEGFR-2 kinase domain.

Materials:

-

The validated VEGFR-2 homology model.

-

A library of thiazole compounds in a suitable 3D format (e.g., SDF or MOL2).

-

Docking software: AutoDock, Glide, or similar programs.

Methodology:

-

Protein and Ligand Preparation:

-

Prepare the VEGFR-2 model for docking by adding hydrogen atoms, assigning partial charges, and defining the binding site (typically the ATP-binding pocket).

-

Prepare the thiazole compound library by generating 3D conformers and assigning appropriate atom types and charges.

-

-

Docking Simulation:

-

Perform the docking calculations using the chosen software. The program will explore various conformations and orientations of each thiazole compound within the binding site of VEGFR-2 and score them based on a scoring function that estimates the binding affinity.

-

-

Analysis of Docking Results:

-

Analyze the docking poses of the top-scoring thiazole compounds to identify key interactions with the amino acid residues in the VEGFR-2 binding site (e.g., hydrogen bonds, hydrophobic interactions).

-

Rank the compounds based on their predicted binding energies (docking scores).

-

Data Presentation

The following tables summarize the kind of quantitative data that should be generated and analyzed during the homology modeling and virtual screening process.

Table 1: Homology Model Validation Statistics for VEGFR-2

| Validation Parameter | Value | Interpretation |

| Template PDB ID | 3G0E | Crystal structure of c-Kit kinase |

| Sequence Identity | 45% | Good for homology modeling |

| Ramachandran Plot Analysis | ||

| Residues in Favored Regions | > 90% | Indicates good stereochemical quality |

| Residues in Allowed Regions | < 10% | Acceptable |

| Residues in Outlier Regions | < 1% | Ideal for a reliable model |

| ERRAT Overall Quality Factor | > 85 | High-quality model |

| ProSA-web Z-score | -7.5 | Within the range of native proteins |

Table 2: Docking Scores and In-Vitro Activity of Thiazole Inhibitors against VEGFR-2

| Compound ID | Docking Score (kcal/mol) | VEGFR-2 IC50 (nM) | Key Interacting Residues |

| Thiazole-A | -10.2 | 50 | Cys919, Glu885, Asp1046 |

| Thiazole-B | -9.8 | 75 | Cys919, Leu840, Val848 |

| Thiazole-C | -9.5 | 120 | Glu885, Ala866, Leu1035 |

| Sorafenib (Reference) | -11.5 | 30 | Cys919, Glu885, Asp1046 |

Visualization of Signaling Pathways and Workflows

VEGFR-2 Signaling Pathway

The following diagram illustrates the major signaling cascades initiated by the activation of VEGFR-2. Thiazole inhibitors primarily target the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking these downstream pathways.

Experimental Validation of the Homology Model

Computational models, no matter how well-validated in silico, require experimental confirmation. Site-directed mutagenesis is a powerful technique to validate the predicted binding mode of thiazole inhibitors.[9]

Protocol: Site-Directed Mutagenesis to Validate Binding Mode

Objective: To confirm the importance of key amino acid residues in the VEGFR-2 binding pocket for the interaction with a specific thiazole inhibitor.

Methodology:

-

Identify Key Residues: Based on the docking results, identify amino acid residues in the VEGFR-2 binding site that are predicted to form crucial interactions (e.g., hydrogen bonds) with the thiazole compound. For example, Cys919 is a common hydrogen bond donor in the hinge region of many kinases.[2]

-